Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate

Structure-Activity Relationship (SAR) Cyanothiophene pharmacophore Drug discovery scaffold optimization

Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate (CAS 352703-46-9, molecular formula C₁₂H₁₄N₂O₃S, molecular weight 266.32 g/mol) is a tetrasubstituted thiophene derivative bearing a 4-cyano group, a 3-methyl substituent, a 5-propanoylamino moiety, and a 2-ethyl ester. The compound belongs to the broader 4-cyano-3-methylthiophene-2-carboxylate scaffold class, which has been explored in patents and academic studies as a privileged template for glucagon receptor antagonism, kinase inhibition, and antibacterial drug discovery.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32
CAS No. 352703-46-9
Cat. No. B2866644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate
CAS352703-46-9
Molecular FormulaC12H14N2O3S
Molecular Weight266.32
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=C(S1)C(=O)OCC)C)C#N
InChIInChI=1S/C12H14N2O3S/c1-4-9(15)14-11-8(6-13)7(3)10(18-11)12(16)17-5-2/h4-5H2,1-3H3,(H,14,15)
InChIKeyNJOAKUSLSNLTOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate (CAS 352703-46-9): Structural Identity and Sourcing Baseline


Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate (CAS 352703-46-9, molecular formula C₁₂H₁₄N₂O₃S, molecular weight 266.32 g/mol) is a tetrasubstituted thiophene derivative bearing a 4-cyano group, a 3-methyl substituent, a 5-propanoylamino moiety, and a 2-ethyl ester . The compound belongs to the broader 4-cyano-3-methylthiophene-2-carboxylate scaffold class, which has been explored in patents and academic studies as a privileged template for glucagon receptor antagonism, kinase inhibition, and antibacterial drug discovery [1] [2]. Unlike its close structural analogs—such as the 5-amino variant (CAS 23903-46-0) or the articaine-type 3-substituted thiophenes—this specific compound features a propanoylamino substituent at the 5-position, which replaces the more common 5-amino or 5-(substituted acetamido) groups found in most published congeneric series. This substitution pattern creates a distinct hydrogen-bond donor/acceptor profile and alters both the electronic character of the thiophene ring and the steric environment around the 5-position, properties that are critical for target engagement in the cyanothiophene pharmacophore model [3]. The compound is currently available only through specialist research chemical suppliers and has not been the subject of dedicated published biological evaluation, meaning that procurement decisions must rely on structural reasoning and class-level inference rather than direct comparative efficacy data.

Why Generic Substitution Is Not Advisable for Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate in Scientific Workflows


Within the 4-cyano-3-methylthiophene-2-carboxylate scaffold family, even single-atom variations at the 5-position produce dramatic shifts in biological activity profiles. BindingDB data for close analogs demonstrate that replacing the 5-propanoylamino group with a 5-[(2-phenylquinoline-4-carbonyl)amino] substituent yields an EC₅₀ of 544 nM against human corticotropin-releasing factor-binding protein [1], whereas substitution with a 5-[[2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl]amino] group produces an IC₅₀ of 670 nM against HIV-1 Gag-Pol polyprotein [2], and a further variant with a 5-[[2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl]amino] group shows EC₅₀ > 195,000 nM against mouse heat shock factor protein 1—a >350-fold potency difference driven solely by the 5-substituent [3]. The 5-amino analog (CAS 23903-46-0) has documented antibacterial activity against Pseudomonas aeruginosa, Serratia marcescens, and Staphylococcus aureus via inhibition of bacterial DNA gyrase and topoisomerase IV , an antimicrobial mechanism that is structurally dependent on the free 5-amino group and is almost certainly absent in the 5-propanoylamino derivative. Furthermore, the Merck cyanothiophene glucagon receptor antagonist patent series (US 20040097552) explicitly teaches that the nature of the 5-position substituent—whether amide, urea, sulfonamide, or heteroaryl—is a primary determinant of glucagon receptor binding affinity and functional antagonism [4]. These data collectively establish that the 5-propanoylamino group in CAS 352703-46-9 is not an interchangeable moiety; substituting a 5-amino, 5-acetamido, or 5-(heteroarylthio)acetamido analog will produce a compound with a fundamentally different target engagement profile, selectivity fingerprint, and biological readout.

Quantitative Differentiation Evidence for Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate (CAS 352703-46-9)


5-Position Substitution Determines >350-Fold Potency Range Across the 4-Cyano-3-methylthiophene-2-carboxylate Scaffold

Within the 4-cyano-3-methylthiophene-2-carboxylate scaffold, potency against discrete biological targets varies by more than 350-fold depending solely on the 5-position substituent. The 5-[(2-phenylquinoline-4-carbonyl)amino] analog achieves an EC₅₀ of 544 nM against human CRF-binding protein [1], the 5-[[2-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl]amino] analog shows an IC₅₀ of 670 nM against HIV-1 Gag-Pol polyprotein [2], while the same compound tested against an orthogonal target (mouse HSF-1) yields EC₅₀ > 195,000 nM [3]. The target compound (CAS 352703-46-9), bearing a 5-propanoylamino group, occupies a distinct position in this chemical space: its smaller, less lipophilic 5-substituent (propanoyl, cLogP contribution ~0.3 vs. ~3.5 for the phenylquinoline-carbonyl and ~2.8 for the phenyltriazolyl-thioacetyl groups) is predicted to confer intermediate target-binding properties and a unique selectivity profile that cannot be extrapolated from the available analog data.

Structure-Activity Relationship (SAR) Cyanothiophene pharmacophore Drug discovery scaffold optimization

Cyano Group at Position 4 Confers Metabolic Stability Advantage Over Non-Cyano Thiophene-2-carboxylate Analogs (Articaine Class)

A critical structural distinction between CAS 352703-46-9 and the clinically used articaine class (e.g., methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate, CAS 23964-58-1) is the presence of the electron-withdrawing cyano group at the 4-position of the thiophene ring in place of the ring hydrogen found in articaine [1]. This substitution has two consequential effects: (i) the cyano group inductively deactivates the thiophene ring toward oxidative metabolism by cytochrome P450 enzymes, a major clearance pathway for articaine (approximately 5–10% of articaine is metabolized by CYP enzymes to articainic acid) [1]; and (ii) the cyano group alters the electronic environment of the 2-ester carbonyl, potentially modulating its susceptibility to plasma carboxylesterase-mediated hydrolysis, which is the primary inactivation route for articaine (t₁/₂ ≈ 1.8 h in humans, with 53–57% of the dose excreted as inactive metabolites within 24 h) [1]. While no direct metabolic stability data exist for CAS 352703-46-9, the well-established electron-withdrawing effect of the 4-cyano substituent on thiophene ring reactivity is consistent with reduced oxidative metabolism and potentially prolonged half-life relative to non-cyano analogs.

Metabolic stability Cytochrome P450 Esterase susceptibility Thiophene drug design

5-Propanoylamino Substituent Provides a Distinct Hydrogen-Bonding Pharmacophore Relative to 5-Amino and 5-Acetamido Analogs

The 5-propanoylamino group (–NHCOCH₂CH₃) in CAS 352703-46-9 presents a differentiated hydrogen-bonding surface compared to the two most common 5-substituents in published cyanothiophene series. The 5-amino analog (CAS 23903-46-0) presents a primary amine (–NH₂) with two H-bond donors and one H-bond acceptor lone pair, enabling strong bidentate interactions with Asp/Glu carboxylate side chains . The 5-acetamido analog (CAS not assigned; ethyl 5-(acetylamino)-4-cyano-3-methylthiophene-2-carboxylate, SpectraBase reference) presents an acetamide (–NHCOCH₃) with one H-bond donor and two H-bond acceptors (amide carbonyl + thiophene ring sulfur), enabling a planar trans-amide conformation [1]. The 5-propanoylamino group in CAS 352703-46-9 retains the same H-bond donor/acceptor count as the acetamide but extends the alkyl chain by one methylene unit (ethyl vs. methyl), which: (i) increases lipophilicity by approximately 0.5 logP units; (ii) introduces additional conformational flexibility at the Cα–Cβ bond; and (iii) creates steric volume that may selectively exclude binding to shallow or sterically constrained target pockets while permitting engagement with deeper, more accommodating binding sites. This subtle but deliberate structural differentiation is the basis on which a scientific user would select CAS 352703-46-9 over the 5-amino or 5-acetamido analogs—not because it is superior, but because it occupies different chemical space.

Hydrogen bonding Pharmacophore modeling Cyanothiophene SAR Medicinal chemistry

The 4-Cyano-3-methylthiophene-2-carboxylate Scaffold Is a Validated Glucagon Receptor Antagonist Pharmacophore (Merck Patent Series) With Substituent-Dependent Potency

U.S. Patent Application 20040097552 (Merck & Co., filed 2003) establishes the 4-cyano-3-methylthiophene-2-carboxylate core as a validated pharmacophore for glucagon receptor antagonism, a mechanism of therapeutic interest for type 2 diabetes [1]. The patent explicitly teaches that the 5-position substituent (designated as the group attached to the thiophene ring position 5 in Formula I) is a primary determinant of glucagon receptor binding affinity and functional antagonism. While the patent exemplifies numerous 5-substituent variants (including substituted aryl, heteroaryl, sulfonamide, and urea derivatives), no example with a simple 5-propanoylamino group is disclosed, indicating that CAS 352703-46-9 occupies unexplored chemical space within this validated pharmacophore [1]. A related patent from Boehringer Ingelheim (EP 1 580 204 A1) further confirms that cyanothiophenes with 4-cyano substitution and varied 2- and 5-position substituents possess glucagon receptor-antagonistic activity, with the nature of the 5-substituent directly influencing both potency and selectivity [2]. For a scientific team pursuing glucagon receptor antagonist lead optimization, CAS 352703-46-9 represents a synthetically accessible probe molecule that could address structure-activity questions not answered by the existing patent exemplification.

Glucagon receptor antagonism Type 2 diabetes G-protein coupled receptor (GPCR) Cyanothiophene medicinal chemistry

Recommended Research and Procurement Scenarios for Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate (CAS 352703-46-9)


Medicinal Chemistry: Lead Optimization Probe for 5-Position SAR in the 4-Cyano-3-methylthiophene-2-carboxylate Glucagon Receptor Antagonist Series

Procure CAS 352703-46-9 as a structurally novel 5-substituent variant for side-by-side glucagon receptor binding and functional antagonist profiling against the closest exemplified Merck patent analogs. The propanoylamino group has not been evaluated in this pharmacological context, and its intermediate lipophilicity (cLogP ≈ 2.1) and modest steric bulk position it as a potential 'sweet spot' between overly polar (5-amino) and excessively lipophilic (5-(aryl/heteroaryl)carbonylamino) substituents. Direct comparison with a Merck-exemplified lead compound in a cAMP inhibition assay (as described in US 20040097552) would generate the first quantitative SAR data point for this substitution pattern [1].

Chemical Biology: Tool Compound to Probe the Role of 5-Position H-Bond Donor Count in Target Engagement Across the Cyanothiophene Scaffold Family

The compound's single H-bond donor (amide NH) and extended alkyl chain distinguish it from both the 5-amino analog (2 HBDs, zero rotatable bonds) and the 5-acetamido analog (1 HBD, 1 rotatable bond). Use CAS 352703-46-9 alongside these two comparators in a panel of biochemical or biophysical target engagement assays (SPR, thermal shift, or enzymatic inhibition) to systematically map how incremental changes in 5-substituent H-bond capacity and conformational flexibility translate into differential binding across targets such as CRF-binding protein (where the 5-phenylquinoline analog shows EC₅₀ = 544 nM) [1] and HIV-1 protease (where the 5-phenyltriazolyl-thioacetamido analog shows IC₅₀ = 670 nM) .

Synthetic Chemistry: Versatile Intermediate for Late-Stage Diversification via Amide Coupling or Cyano Group Transformation

CAS 352703-46-9 serves as a strategic intermediate for generating focused libraries of 5-acylamino-4-cyano-3-methylthiophene-2-carboxylate derivatives. The 5-propanoylamino group can be hydrolyzed to the 5-amino derivative (CAS 23903-46-0) under controlled acidic or basic conditions, enabling subsequent acylation, sulfonylation, or urea formation to access diverse 5-substituted analogs [1]. Concurrently, the 4-cyano group can be reduced to the aminomethyl derivative or hydrolyzed to the carboxylic acid, providing orthogonal diversification handles. Procure this compound in multi-gram quantities as a building block for parallel synthesis campaigns targeting glucagon receptor or antibacterial [2] programs.

Pharmacokinetic Profiling: Comparative Metabolic Stability Assessment Against Articaine-Class Non-Cyano Thiophenes

Deploy CAS 352703-46-9 in a head-to-head in vitro metabolic stability assay (human liver microsomes or hepatocytes) alongside articaine (CAS 23964-58-1) to experimentally test the hypothesis that the 4-cyano substituent confers reduced CYP-mediated oxidative clearance. Articaine's established human PK profile (t₁/₂ ≈ 1.8 h, 5–10% CYP metabolism) [1] provides a quantitative benchmark. If the 4-cyano analog demonstrates significantly prolonged microsomal half-life, it would validate the electron-withdrawing cyano strategy for designing longer-acting thiophene-2-carboxylate-based therapeutic candidates.

Quote Request

Request a Quote for Ethyl 4-cyano-3-methyl-5-(propanoylamino)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.